molecular formula C12H15ClO4S B2380530 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1016712-73-4

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No. B2380530
CAS RN: 1016712-73-4
M. Wt: 290.76
InChI Key: ZXIQBSIVKMBCMI-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride, also known as MOMCl, is a sulfonyl chloride reagent used in synthetic organic chemistry. It is a versatile reagent used in the synthesis of organic compounds, and it is a milder and more selective alternative to other sulfonyl chlorides. MOMCl is widely used in research, and it has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and other molecules.

Scientific Research Applications

Amino Acid Derivatives Synthesis

  • Riabchenko et al. (2020) explored the creation of amino acid derivatives using a similar sulfonyl chloride compound. Their work involved the reaction of sulfonyl chloride with amino acid methyl esters, leading to amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).

Palladium-Catalyzed Sulfonylation

  • Xu et al. (2015) developed a palladium-catalyzed direct sulfonylation method for 2-aryloxypyridines, using sulfonyl chlorides as sulfonylation reagents. This method was effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

Friedel-Crafts Sulfonylation

  • Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions with benzene and substituted benzenes using a similar sulfonyl chloride. They achieved nearly quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

Synthesis and Biological Screening

  • Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamide using benzene sulfonyl chloride. Their compounds showed promising activity against acetylcholinesterase enzyme, highlighting the potential biological applications of these compounds (Fatima et al., 2013).

Synthesis of Dioxolane Derivatives

  • Pevzner (2001) worked on the synthesis of (1,3-dioxolan-2-yl)furancarboxylates, demonstrating the potential for creating diverse organic compounds using similar sulfonyl chloride structures (Pevzner, 2001).

Sulfoxide and Sulfone Synthesis

  • Christov and Ivanov (2002) developed a method for synthesizing phenyl sulfoxide and sulfones, providing insights into the utility of similar sulfonyl chlorides in synthesizing complex organic structures (Christov & Ivanov, 2002).

properties

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIQBSIVKMBCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

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